molecular formula C18H22N2O3 B249159 4-Morpholin-4-yl-3-(pyrrolidin-1-ylmethyl)chromen-2-one

4-Morpholin-4-yl-3-(pyrrolidin-1-ylmethyl)chromen-2-one

Cat. No.: B249159
M. Wt: 314.4 g/mol
InChI Key: CGGKIDYOOQUPSI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Morpholin-4-yl-3-(pyrrolidin-1-ylmethyl)chromen-2-one is a complex organic compound that belongs to the class of chromen-2-one derivatives. This compound is characterized by the presence of a morpholine ring and a pyrrolidine ring attached to a chromen-2-one core. The unique structure of this compound makes it an interesting subject for various scientific studies, particularly in the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common synthetic route involves the condensation of cyclopentanone oxime with 1-fluoro-4-nitrobenzene, followed by rearrangement and nucleophilic substitution reactions . The reaction conditions often require specific temperatures, solvents, and catalysts to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

4-Morpholin-4-yl-3-(pyrrolidin-1-ylmethyl)chromen-2-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized chromen-2-one derivatives, while substitution reactions can produce a wide range of substituted chromen-2-one compounds.

Scientific Research Applications

4-Morpholin-4-yl-3-(pyrrolidin-1-ylmethyl)chromen-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Morpholin-4-yl-3-(pyrrolidin-1-ylmethyl)chromen-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other chromen-2-one derivatives with different substituents, such as:

Uniqueness

The uniqueness of 4-Morpholin-4-yl-3-(pyrrolidin-1-ylmethyl)chromen-2-one lies in its specific combination of functional groups and rings, which confer distinct chemical and biological properties. This makes it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C18H22N2O3

Molecular Weight

314.4 g/mol

IUPAC Name

4-morpholin-4-yl-3-(pyrrolidin-1-ylmethyl)chromen-2-one

InChI

InChI=1S/C18H22N2O3/c21-18-15(13-19-7-3-4-8-19)17(20-9-11-22-12-10-20)14-5-1-2-6-16(14)23-18/h1-2,5-6H,3-4,7-13H2

InChI Key

CGGKIDYOOQUPSI-UHFFFAOYSA-N

SMILES

C1CCN(C1)CC2=C(C3=CC=CC=C3OC2=O)N4CCOCC4

Canonical SMILES

C1CCN(C1)CC2=C(C3=CC=CC=C3OC2=O)N4CCOCC4

Origin of Product

United States

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